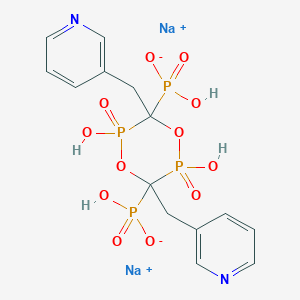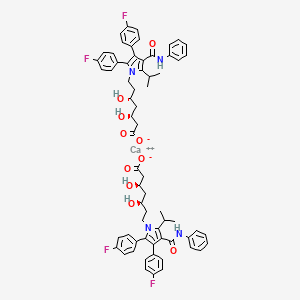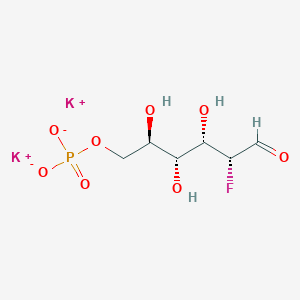
2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt is a fluorinated glucose analog.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt typically involves the fluorination of glucose derivatives. One common method includes the reaction of 2-deoxy-D-glucose with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom at the 2-position . The resulting 2-deoxy-2-fluoro-D-glucose is then phosphorylated using phosphorylating agents like phosphorus oxychloride (POCl3) in the presence of a base to yield the 6-phosphate derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography to meet industrial standards .
化学反应分析
Types of Reactions
2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its parent glucose derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various fluorinated glucose derivatives and their corresponding oxidized or reduced forms .
科学研究应用
2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a probe to study enzyme-substrate interactions and metabolic pathways.
Biology: Helps in understanding glucose metabolism and its regulation in cells.
Medicine: Utilized in positron emission tomography (PET) imaging to diagnose and monitor cancer.
Industry: Employed in the development of new diagnostic tools and therapeutic agents.
作用机制
The compound exerts its effects by mimicking glucose and entering cells via glucose transporters. Once inside, it is phosphorylated by hexokinase to form 2-deoxy-2-fluoro-D-glucose 6-phosphate. unlike glucose-6-phosphate, this compound cannot undergo further metabolism, leading to its accumulation in cells. This property is particularly useful in PET imaging, where the accumulation of the compound in cancer cells highlights areas of high metabolic activity .
相似化合物的比较
Similar Compounds
2-Deoxy-D-glucose 6-phosphate: Similar in structure but lacks the fluorine atom.
Fluorodeoxyglucose (18F): A radiolabeled version used in PET imaging.
2-Deoxy-2-fluoro-D-glucose: The non-phosphorylated form of the compound.
Uniqueness
2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt is unique due to its combination of fluorination and phosphorylation, which enhances its stability and specificity in biochemical assays and medical imaging .
属性
IUPAC Name |
dipotassium;[(2R,3R,4S,5R)-5-fluoro-2,3,4-trihydroxy-6-oxohexyl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FO8P.2K/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,9-11H,2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLAPZQGXJMGKS-FAOVPRGRSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)F)O)O)O)OP(=O)([O-])[O-].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)F)O)O)O)OP(=O)([O-])[O-].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FK2O8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
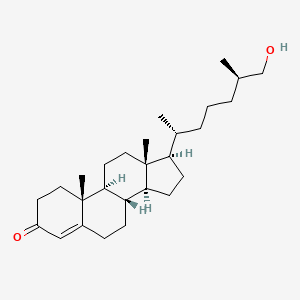
![4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione](/img/structure/B1142033.png)

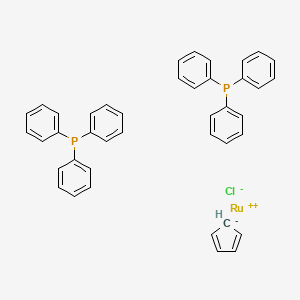
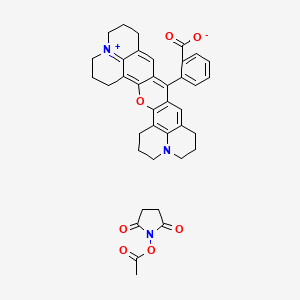
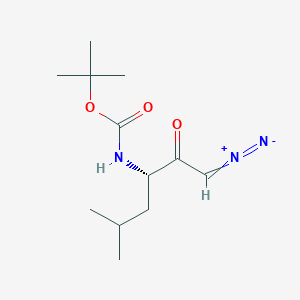
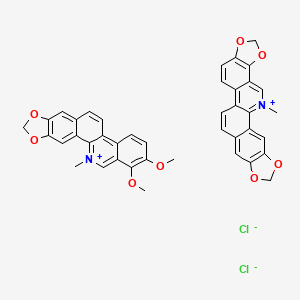
![endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride](/img/structure/B1142047.png)
